

# Preclinical Profile of UT-155: A Novel Selective Androgen Receptor Degrader

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | UT-155  |           |
| Cat. No.:            | B611605 | Get Quote |

A Technical Overview for Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for **UT-155**, a novel selective androgen receptor degrader (SARD) developed for the potential treatment of castration-resistant prostate cancer (CRPC). **UT-155** represents a promising therapeutic strategy by not only antagonizing the androgen receptor (AR) but also inducing its degradation, including clinically relevant splice variants.

### **Core Mechanism of Action**

**UT-155** is a small molecule designed to bind to the androgen receptor and induce its degradation through the ubiquitin-proteasome pathway.[1][2][3] This dual mechanism of antagonism and degradation offers a potential advantage over traditional anti-androgen therapies, which can be rendered ineffective by AR mutations or the emergence of AR splice variants that lack the ligand-binding domain (LBD).[4][5][6]

Key features of **UT-155**'s mechanism include:

- Dual Binding Specificity: UT-155 binds to both the C-terminal ligand-binding domain (LBD)
  and the N-terminal activation function-1 (AF-1) domain of the androgen receptor.[4][5][6] The
  targeting of the AF-1 domain is a novel approach for inducing degradation.[4][5]
- Degradation of Wild-Type and Splice Variant AR: Preclinical studies have demonstrated that
   UT-155 effectively promotes the degradation of both full-length AR and the constitutively



active AR splice variant 7 (AR-V7).[4] This is a critical feature, as AR-V7 is a known driver of resistance to current anti-androgen therapies.

Proteasome-Dependent Degradation: The degradation of the androgen receptor induced by UT-155 is dependent on the proteasome pathway.[1][2][4] Inhibition of the proteasome can reverse the UT-155-mediated reduction in AR levels.[4]

# **Quantitative Preclinical Data**

The following tables summarize the key quantitative findings from preclinical evaluations of **UT-155**.

| Binding Affinity and Antagonistic Activity                  |                                                 |
|-------------------------------------------------------------|-------------------------------------------------|
| Parameter                                                   | Value                                           |
| AR-LBD Binding Ki                                           | 267 nM[6]                                       |
| Inhibition of AR Transactivation (vs. R1881)                | Potent inhibition[6]                            |
| Inhibition of PSA and FKBP5 Gene Expression (LNCaP cells)   | 5-10 fold more potent than enzalutamide[4]      |
|                                                             |                                                 |
| Androgen Receptor Degradation                               |                                                 |
| Cell Line                                                   | Effect                                          |
| LNCaP (prostate cancer)                                     | Reduction in AR protein levels[4][6]            |
| 22RV1 (prostate cancer, expresses AR and AR-<br>V7)         | Degradation of both full-length AR and AR-V7[4] |
| Time Course of Degradation (LNCaP cells, 10 $\mu$ M UT-155) |                                                 |
| 10 hours                                                    | Over 50% reduction in AR levels[4]              |



| Selectivity                                                           |                                                 |
|-----------------------------------------------------------------------|-------------------------------------------------|
| Target                                                                | Effect                                          |
| Progesterone Receptor (PR) and Estrogen<br>Receptor (ER) (T47D cells) | No reduction in expression[4]                   |
| Kinase Panel                                                          | No significant inhibition of kinase activity[4] |

# **Experimental Protocols**

Detailed methodologies for the key experiments are outlined below.

### **Cell Lines and Culture**

- LNCaP, 22RV1, and T47D cells were used in the described experiments.[4]
- For experiments in an androgen-independent state, cells were maintained in charcoalstripped serum (CSS)-containing medium.[4]

# **Western Blotting for Protein Expression**

- Cell Treatment: Cells were treated with specified concentrations of **UT-155** or vehicle control for the indicated times.[4][7]
- Protein Extraction: Following treatment, cells were harvested and protein was extracted.[4][7]
- Electrophoresis and Transfer: Protein lysates were subjected to SDS-PAGE and transferred to a membrane.
- Antibody Incubation: Membranes were incubated with primary antibodies against the androgen receptor (AR-N20), progesterone receptor (PR), estrogen receptor (ER), and actin (as a loading control).[4][7]
- Detection: Following incubation with appropriate secondary antibodies, protein bands were visualized using a suitable detection method.

# Gene Expression Analysis (Real-Time PCR)



- Cell Treatment: LNCaP cells were maintained in CSS-containing medium and then treated with vehicle or UT-155 in the presence of 0.1 nM R1881 for 24 hours.[7]
- RNA Isolation: Total RNA was isolated from the treated cells.[7]
- Reverse Transcription: RNA was reverse transcribed to cDNA.
- Real-Time PCR: Quantitative PCR was performed to measure the expression levels of PSA,
   FKBP5, and AR, with GAPDH used as a normalization control.[4][7]

# **AR Transactivation Assay (Luciferase Reporter Assay)**

- Cell Transfection: HEK-293 cells were co-transfected with plasmids for human AR, a glucocorticoid response element (GRE)-driven luciferase reporter (GRE-LUC), and a CMVdriven Renilla luciferase for normalization.[4][6]
- Cell Treatment: 24 hours after transfection, cells were treated with varying doses of UT-155
  in the presence of 0.1 nM R1881.[4]
- Luciferase Assay: 48 hours after transfection, a dual-luciferase assay was performed to measure the activity of both firefly (GRE-LUC) and Renilla luciferases.[4] The ratio of firefly to Renilla luciferase activity was calculated to determine AR transactivation.

# **Cycloheximide Chase Assay for Protein Degradation**

- Cell Plating: LNCaP cells were plated in growth medium.[4]
- Cell Treatment: Cells were treated with 10 μM **UT-155**, 50 μM cycloheximide (a protein synthesis inhibitor), or a combination of both for various time points.[4][7]
- Protein Analysis: Cells were harvested at the indicated times, and protein levels of AR and actin were analyzed by Western blot.[4][7]

# **Visualized Pathways and Workflows**





Click to download full resolution via product page

Caption: Mechanism of **UT-155** action on androgen receptor degradation.



# Workflow for Assessing UT-155 Induced AR Degradation Prostate Cancer Cells (e.g., LNCaP, 22RV1) Treat with UT-155 (Dose-response or Time-course) Harvest Cells & Lyse Western Blot Analysis Probe with Antibodies (Anti-AR, Anti-Actin)

Click to download full resolution via product page

Quantify AR Protein Levels

Caption: Experimental workflow for AR degradation analysis.





### Click to download full resolution via product page

Caption: SARD mechanism compared to traditional AR antagonists.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]



- 2. Selective androgen receptor degrader (SARD) to overcome antiandrogen resistance in castration-resistant prostate cancer | eLife [elifesciences.org]
- 3. Destroying the androgen receptor (AR)-potential strategy to treat advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel selective agents for the degradation of androgen receptor variants to treat castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Profile of UT-155: A Novel Selective Androgen Receptor Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611605#preclinical-studies-on-ut-155-sard]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com